molecular formula C6H5BrINO B8143154 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone CAS No. 637348-82-4

3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone

Cat. No.: B8143154
CAS No.: 637348-82-4
M. Wt: 313.92 g/mol
InChI Key: WORUWQBFSUKXTM-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone is a heterocyclic organic compound that contains both bromine and iodine atoms attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone typically involves multi-step reactions starting from readily available precursors. One common method includes:

  • Halogenation: : The introduction of bromine and iodine atoms into the pyridinone ring can be achieved through halogenation reactions. For example, starting with 4-methyl-2(1H)-pyridinone, bromination can be carried out using bromine (Br2) in the presence of a suitable catalyst or under UV light. Iodination can be performed using iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2).

  • Purification: : The crude product obtained from the halogenation reactions is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridinone ring or the halogen atoms.

    Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) can be used under acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis:

    Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It can be used in biochemical assays to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects. The exact pathways involved can vary based on the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methyl-2(1H)-pyridinone: Lacks the iodine atom, which may affect its reactivity and applications.

    5-Iodo-4-methyl-2(1H)-pyridinone:

    3-Chloro-5-iodo-4-methyl-2(1H)-pyridinone: Contains a chlorine atom instead of bromine, which can influence its reactivity and properties.

Uniqueness

3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone is unique due to the presence of both bromine and iodine atoms on the pyridinone ring. This dual halogenation can enhance its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and other research fields.

Properties

IUPAC Name

3-bromo-5-iodo-4-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-3-4(8)2-9-6(10)5(3)7/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORUWQBFSUKXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274586
Record name 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637348-82-4
Record name 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637348-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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